N-Propionyl-L-valine

Description

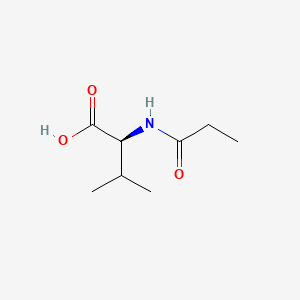

N-Propionyl-L-valine is a derivative of the amino acid valine, which is one of the essential amino acids required for protein synthesis in humans. This compound is characterized by the addition of a propionyl group to the amino acid valine, resulting in a modified structure that can have unique properties and applications in various fields.

Properties

IUPAC Name |

(2S)-3-methyl-2-(propanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFCFBRYSUZTJY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942064 | |

| Record name | N-(1-Hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20051-64-3 | |

| Record name | N-Propionyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020051643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propionyl-L-valine typically involves the reaction of L-valine with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the N-propionyl derivative. The general reaction can be represented as follows: [ \text{L-Valine} + \text{Propionic Anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Propionyl-L-valine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The propionyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Biochemical Research

N-Propionyl-L-valine as a Chiral Derivative

This compound is utilized in chiral chromatography for the separation of enantiomers. A study demonstrated the optimization of a gas chromatography-mass spectrometry (GC-MS) method using NPLV as a derivatizing agent, which allowed for effective enantiomeric separation of amino acids . This application is crucial in pharmaceutical development where enantiomer purity can significantly affect drug efficacy and safety.

| Method | Application | Outcome |

|---|---|---|

| GC-MS | Enantiomeric separation | Improved resolution of amino acid analysis |

Metabolic Studies

Role in Valine Metabolism

Research has shown that valine and its metabolites, including N-propionyl derivatives, play significant roles in metabolic pathways. For instance, studies on the effects of valine supplementation on triglyceride synthesis in porcine intestinal epithelial cells indicated that valine metabolites can enhance lipid synthesis and fatty acid composition . this compound may serve as an important intermediate in these metabolic processes, influencing the regulation of lipid metabolism.

| Study Focus | Findings | Significance |

|---|---|---|

| Triglyceride synthesis | Increased triglyceride levels with valine | Highlights the metabolic impact of valine |

| Fatty acid composition | Enhanced unsaturated fatty acids due to valine | Implications for dietary supplementation |

Case Study 1: Valine Production Enhancement

A study focused on enhancing L-valine production using Corynebacterium glutamicum highlighted the metabolic engineering approaches that improve yield. The research identified key genetic modifications that increased valine output significantly . While this compound was not the primary focus, understanding its role as a derivative could inform future studies on optimizing production pathways.

Case Study 2: Autophagy and Amino Acid Levels

Another investigation into liver autophagy revealed that treatments activating this process led to increased levels of branched-chain amino acids, including valine . This finding suggests that derivatives like this compound could be explored for their effects on autophagic processes and overall amino acid metabolism.

Mechanism of Action

The mechanism of action of N-Propionyl-L-valine involves its interaction with specific molecular targets and pathways. The propionyl group can influence the compound’s binding affinity and activity, affecting various biochemical processes. For example, it may interact with enzymes involved in amino acid metabolism, altering their activity and leading to changes in metabolic pathways.

Comparison with Similar Compounds

N-Acetyl-L-valine: Similar in structure but with an acetyl group instead of a propionyl group.

N-Butyryl-L-valine: Contains a butyryl group, leading to different chemical and biological properties.

N-Propionyl-L-leucine: Another propionylated amino acid with a different side chain.

Uniqueness: N-Propionyl-L-valine is unique due to its specific propionyl modification, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

N-Propionyl-L-valine, a derivative of the branched-chain amino acid valine, has garnered attention in recent years for its potential biological activities and applications in various fields, including biochemistry, medicine, and nutrition. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propionyl group attached to the nitrogen atom of the L-valine backbone. This modification alters its chemical reactivity and biological properties compared to other valine derivatives. The compound is utilized as a building block in synthetic chemistry and is involved in metabolic pathways that influence cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in metabolic regulation. The propionyl group enhances binding affinity to enzymes that participate in amino acid metabolism, potentially affecting pathways related to energy production and lipid metabolism.

Key Mechanisms:

- Enzyme Interaction : this compound may modulate the activity of enzymes such as branched-chain alpha-keto acid dehydrogenase (BCKDH), which plays a crucial role in the catabolism of branched-chain amino acids (BCAAs) .

- Influence on Metabolic Pathways : Research indicates that this compound can impact pathways associated with oxidative phosphorylation and glycolysis, particularly in cancer cells where BCAA catabolism is linked to tumor progression .

1. Metabolic Effects

This compound has been shown to influence lipid metabolism and adipogenesis. In studies involving lean mice, treatment with valine derivatives resulted in enhanced hepatic lipid metabolism and increased adipose tissue development . This suggests that this compound may have implications for metabolic health and obesity.

2. Anti-Cancer Potential

Research has explored the role of BCAAs, including valine derivatives, in cancer progression. Inhibition of BCAA catabolism has been associated with reduced tumor growth and altered cellular respiration in prostate cancer models . this compound's ability to modulate these pathways positions it as a potential therapeutic candidate for cancer treatment.

3. Inflammation Modulation

Valine supplementation has been linked to inflammatory responses. Studies indicate that valine can induce inflammation through various signaling pathways, potentially impacting conditions related to metabolic syndrome . The specific effects of this compound on inflammation require further investigation.

Case Studies and Research Findings

Comparison with Similar Compounds

This compound exhibits unique properties compared to other valine derivatives such as N-Acetyl-L-valine and N-Butyryl-L-valine. The differences in their side chains lead to variations in biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Propionyl group | Modulates metabolic pathways, potential anti-cancer effects |

| N-Acetyl-L-valine | Acetyl group | Similar but less effective in metabolic modulation |

| N-Butyryl-L-valine | Butyryl group | Different chemical reactivity, less studied |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.